1,2-Bis(triethoxysilyl)ethane

Catalog No.
S581508
CAS No.
16068-37-4
M.F
C14H34O6Si2
M. Wt
354.59 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2-Bis(triethoxysilyl)ethane

CAS Number

16068-37-4

Product Name

1,2-Bis(triethoxysilyl)ethane

IUPAC Name

triethoxy(2-triethoxysilylethyl)silane

Molecular Formula

C14H34O6Si2

Molecular Weight

354.59 g/mol

InChI

InChI=1S/C14H34O6Si2/c1-7-15-21(16-8-2,17-9-3)13-14-22(18-10-4,19-11-5)20-12-6/h7-14H2,1-6H3

InChI Key

IZRJPHXTEXTLHY-UHFFFAOYSA-N

SMILES

CCO[Si](CC[Si](OCC)(OCC)OCC)(OCC)OCC

Synonyms

1,2-bis(triethoxysilyl)ethane

Canonical SMILES

CCO[Si](CC[Si](OCC)(OCC)OCC)(OCC)OCC

The exact mass of the compound 1,2-Bis(triethoxysilyl)ethane is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Inorganic Chemicals - Silicon Compounds - Silanes - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Choosing a substitute for BTEE based on elemental composition alone leads to critical failures in material properties and processability. Co-condensing monomeric silanes like tetraethoxysilane (TEOS) with a separate carbon source cannot replicate the uniform, ordered ethylene bridging that BTEE provides, resulting in heterogeneous materials with inferior mechanical and thermal properties. Furthermore, substituting with the methoxy analog, 1,2-bis(trimethoxysilyl)ethane (BTMSE), introduces significant process control challenges. Methoxysilanes hydrolyze much faster than ethoxysilanes, leading to shorter gel times and a narrower processing window. The BTEE precursor also releases ethanol upon hydrolysis, a less toxic and less volatile byproduct than the methanol released by BTMSE, which is a key consideration for process safety and handling at scale.

Enhanced Mechanical Resilience and Flexibility Over Traditional Silica Networks

Incorporating BTEE into a polymethylsilsesquioxane (PMSQ) aerogel network fundamentally changes its mechanical behavior from brittle to highly elastic. A BTEE-modified aerogel sustained 70% compressive strain and demonstrated an elastic recovery rate approaching 80% after 20 compression cycles. This overcomes the inherent brittleness of conventional silica aerogels, which fracture under low strain. The ethylene bridge acts as a flexible molecular hinge, enabling the material to deform and recover.

Evidence DimensionElastic Recovery Rate (after 20 cycles at 70% strain)
Target Compound DataApproaching 80% (for BTEE-modified PMSQ aerogel)
Comparator Or BaselineConventional silica aerogels (qualitatively described as brittle and fracturing under low strain)
Quantified DifferenceQualitative shift from brittle failure to ~80% elastic recovery
ConditionsCompression testing of polymethylsilsesquioxane aerogels prepared with and without BTEE.

For applications requiring durable, flexible, and lightweight porous materials, BTEE is a critical precursor that imparts elasticity not achievable with standard silica precursors like TEOS or MTMS alone.

Superior Hydrophobicity for Surface Coatings and Moisture-Resistant Materials

The integration of ethylene bridges via BTEE significantly increases the organic character and non-polarity of the final material, leading to enhanced hydrophobicity. Aerogels prepared with BTEE exhibit superhydrophobic surfaces with a water contact angle of 154.7°. In contrast, organosilicon films made from other precursors without this specific bridging show a much lower water contact angle of around 100°, which is hydrophobic but not superhydrophobic. This high contact angle is critical for applications requiring water repellency and self-cleaning properties.

Evidence DimensionStatic Water Contact Angle (WCA)
Target Compound Data154.7°
Comparator Or BaselineStandard organosilicon film: ~100°
Quantified Difference~55% increase in water contact angle, achieving superhydrophobicity (WCA > 150°)
ConditionsMeasurement on the surface of a polymethylsilsesquioxane aerogel incorporating BTEE.

Procurement of BTEE is justified for creating surfaces where extreme water repellency is a primary performance metric, a level of performance not reached by less-functionalized or purely inorganic silica precursors.

Processability Advantage: Slower, More Controllable Hydrolysis than Methoxylated Analogs

The ethoxy groups (-OC2H5) on BTEE hydrolyze more slowly and controllably than the methoxy groups (-OCH3) on its common substitute, 1,2-bis(trimethoxysilyl)ethane (BTMSE). In an aqueous solution at pH 4, BTEE hydrolysis proceeds over several days, with about 85% of silane molecules converted to silanols after 3 days. This slower reaction rate provides a wider processing window for sol-gel formulations, which is critical for fabricating uniform films and monoliths. In contrast, methoxysilanes are known to have faster hydrolysis rates, which can lead to rapid, difficult-to-control gelation.

Evidence DimensionHydrolysis Completion Time
Target Compound DataGradual hydrolysis over >3 days to reach ~85% completion
Comparator Or BaselineMethoxysilanes (e.g., BTMSE) are generally known to exhibit faster hydrolysis kinetics.
Quantified DifferenceSlower, multi-day hydrolysis provides a significantly extended processing window compared to faster-reacting methoxy analogs.
ConditionsAqueous solution at pH 4, monitored by NMR spectroscopy.

For processes requiring precise control over condensation and morphology, such as the fabrication of high-quality optical films or large monoliths, BTEE's slower kinetics offer a distinct processability and reproducibility advantage over BTMSE.

Enables Higher Thermal Stability in Derived Membranes for High-Temperature Gas Separation

While BTEE-derived materials are typically processed below 300 °C to preserve the ethylene bridges, specialized high-temperature firing under an inert atmosphere can produce membranes with exceptional thermal and oxidation stability. BTEE-derived membranes fired at 700 °C exhibit high H2/CH4 selectivity of up to 100. Even after subsequent treatment in air at 550 °C, the membranes maintain high selectivity, demonstrating a robustness not seen in membranes made from purely organic polymers or less stable precursors. This indicates that the Si-C bonds in the BTEE backbone contribute to a uniquely stable, carbon-reinforced silica network after pyrolysis.

Evidence DimensionGas Selectivity (H2/CH4) after High-Temperature Firing
Target Compound DataSelectivity of ~100 after firing at 700 °C
Comparator Or BaselineMembranes fired at 300 °C show a lower selectivity of ~30.
Quantified Difference>3-fold increase in H2/CH4 selectivity when processed at high temperature.
ConditionsGas permeation testing of BTEE-derived membranes after firing at specified temperatures under N2.

BTEE is a preferred precursor for fabricating robust molecular sieve membranes intended for demanding, high-temperature gas separation processes where both performance and stability are required.

Fabrication of Flexible, Superhydrophobic Aerogels and Composites

BTEE is the right choice when the end product must be both lightweight and mechanically resilient. Its ability to impart elasticity and superhydrophobicity is critical for developing advanced insulation, shock-absorbent materials, and self-cleaning surfaces that must withstand mechanical stress without fracturing.

Precursor for Periodic Mesoporous Organosilicas (PMOs) with Controlled Morphology

The defined Si-C2H4-Si structure makes BTEE an essential building block for PMOs used in catalysis, separation, and sensing. The slower, more controllable hydrolysis of its ethoxy groups compared to methoxy analogs provides a process advantage for achieving highly ordered, defect-free porous structures.

Formation of Low-k Dielectric Films for Microelectronics

In microelectronics, BTEE is used to formulate spin-on dielectric materials with low dielectric constants (low-k). The incorporated ethylene groups lower the material's density and polarity, reducing capacitance between interconnects. The controlled hydrolysis allows for the deposition of uniform, high-quality films required for semiconductor manufacturing.

High-Performance Gas Separation Membranes for Harsh Environments

As a precursor for organosilica membranes, BTEE provides a pathway to materials with excellent molecular sieving properties and superior thermal stability compared to conventional polymer membranes. This makes it suitable for producing membranes for hydrogen purification and other gas separations at elevated temperatures.

References

Physical Description

Liquid

UNII

F57B935G98

GHS Hazard Statements

Aggregated GHS information provided by 130 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (40%): Toxic if swallowed [Danger Acute toxicity, oral];
H312 (39.23%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (60%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (59.23%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (59.23%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H372 (40%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
H412 (40%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant;Health Hazard

Other CAS

16068-37-4

Wikipedia

1,2-bis(triethoxysilyl)ethane

General Manufacturing Information

Electrical equipment, appliance, and component manufacturing
3,8-Dioxa-4,7-disiladecane, 4,4,7,7-tetraethoxy-: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Last modified: 08-15-2023

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